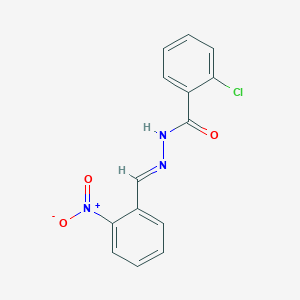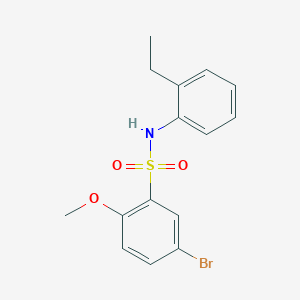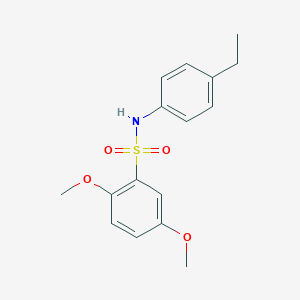
2-chloro-N'-(2-nitrobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-(2-nitrobenzylidene)benzohydrazide, commonly known as CNB-001, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CNB-001 belongs to the class of hydrazones and has been shown to possess a variety of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.
Mechanism of Action
The mechanism of action of CNB-001 is not fully understood. However, it is thought to act through multiple pathways, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the activation of neuroprotective pathways. CNB-001 has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
CNB-001 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases, including neurodegenerative diseases and cancer. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its versatility. It has been shown to possess a variety of biological activities, making it a promising candidate for the development of new therapeutics. However, one of the limitations of CNB-001 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CNB-001. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to identify potential drug targets for its therapeutic applications.
Conclusion:
In conclusion, CNB-001 is a small molecule with significant potential for the development of new therapeutics. Its anti-inflammatory, neuroprotective, and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its therapeutic applications.
Synthesis Methods
CNB-001 can be synthesized using a one-pot reaction between 2-chlorobenzohydrazide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the benzohydrazide. The resulting product is a yellow crystalline solid that can be purified using standard techniques such as recrystallization.
Scientific Research Applications
CNB-001 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CNB-001 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. In addition, CNB-001 has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
Molecular Formula |
C14H10ClN3O3 |
|---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
NXSJMUCYJRJQRR-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)